molecular formula C7H6BrFO2S B1375436 2-Bromo-1-fluoro-4-(methylsulfonyl)benzene CAS No. 959961-65-0

2-Bromo-1-fluoro-4-(methylsulfonyl)benzene

Cat. No. B1375436
Key on ui cas rn: 959961-65-0
M. Wt: 253.09 g/mol
InChI Key: LVCOOUAQCQKOJG-UHFFFAOYSA-N
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Patent
US09321764B2

Procedure details

1-Fluoro-4-(methylsulfonyl)benzene (5.0 g, 28.7 mmol) in conc. sulfuric acid (30 mL) was cooled to 0° C. To this solution was added N-bromosuccinimide (5.62 g, 31.6 mmol). The reaction mixture was stirred at room temperature for 6 hours and then poured into ice-water. The resulting solid was collected by filtration, washed with cold water three times, and dried in a vacuum oven overnight to give the title compound (6.95 g, 27.5 mmol, 96% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[Br:12]N1C(=O)CCC1=O>S(=O)(=O)(O)O>[Br:12][C:7]1[CH:6]=[C:5]([S:8]([CH3:11])(=[O:10])=[O:9])[CH:4]=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
5.62 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with cold water three times
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)S(=O)(=O)C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27.5 mmol
AMOUNT: MASS 6.95 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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